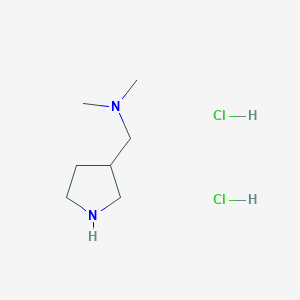
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step methodologies that include reactions such as Knoevenagel condensation, 1,3-dipolar cycloaddition, nitrile reduction , and Michael addition followed by stereoselective alkylation . These methods are used to create compounds with specific structural features, such as the 2-arylethyl amine moiety, which is often found in compounds active in the central nervous system . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, involves an asymmetric Michael addition and a stereoselective alkylation .
Molecular Structure Analysis
Molecular and crystal structures of related compounds have been characterized using various techniques such as X-ray diffraction . For instance, the crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was found to have monoclinic symmetry and molecules arranged in chains generated by intermolecular hydrogen bonds . Similarly, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by spectral studies and found to form an extensive three-dimensional network through hydrogen bonding, contributing to crystal stabilization .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, revealing that certain substitutions can significantly affect the rate of reactions. For example, dimethyl substitution on hexanedione accelerates pyrrole formation and protein crosslinking, which is relevant to the neurotoxicity of the compound . Additionally, the reactivity of pyridinols towards peroxyl radicals was examined, indicating that some synthesized pyridinols are highly effective antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their stability to air oxidation , their basicity approaching physiological pH , and their ability to form intermolecular hydrogen bonds . These properties are crucial for the compounds' potential applications in pharmaceuticals and their overall reactivity and stability.
Aplicaciones Científicas De Investigación
Catalysis in Polymerization Processes : Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is used in catalyzing the oligomerization or polymerization of ethylene. Different co-catalysts and solvents influence the product types, such as butene, hexene, and high molecular weight polyethylene (Obuah et al., 2014).
Chemical Reactions in Atmospheric Research : It plays a role in atmospheric chemistry, specifically in reactions involving nitrosamines and amines with NO3 radicals and ozone. This is crucial for understanding atmospheric waters and cloud chemistry (Weller & Herrmann, 2015).
Development of Novel Chemical Compounds : This chemical is involved in the synthesis of new compounds. For example, it is used in the Michael addition reaction with maleic anhydride, leading to novel products (Gurjar, Sinha, & Bansal, 2014).
Synthesis of Cyclic Amines : It's utilized in the synthesis of N-substituted cyclic amines, essential components in various natural products and bioactive molecules (Wei et al., 2020).
Molecular Structure and Catalytic Activity : The chemical aids in understanding the structure-activity relationships in molecular chemistry, particularly in the development of antimicrobial agents and catalysts (Jana et al., 2019).
Improvement of Chemical Synthesis Processes : The compound is used to enhance the efficiency of chemical synthesis processes, such as cross-coupling of secondary alkyl halides, which is fundamental in organic synthesis (Garcia et al., 2016).
Application in Organic Chemistry : It is also significant in the study of diastereoselectivity in chemical reactions, contributing to the field of organic chemistry (Crich & Ranganathan, 2002).
Role in Polyurethane Manufacturing : It serves as a catalyst in polyurethane production, with applications in design principles for developing low-emission catalysts (Muuronen, Deglmann, & Tomović, 2019).
Synthesis of Copper Complexes : The compound is used in the synthesis of copper complexes, which have applications in materials science and coordination chemistry (Dehghanpour et al., 2007).
Study of DNA Duplex and Three-Way Junction Stabilities : It is instrumental in studying the stability of DNA duplexes and DNA three-way junctions, which is vital in the field of biochemistry and molecular biology (Filichev & Pedersen, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPZSOWKKSVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

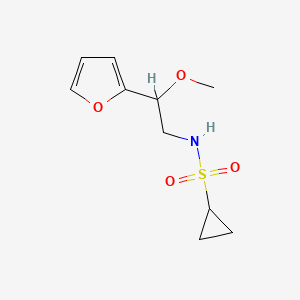
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)
![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)
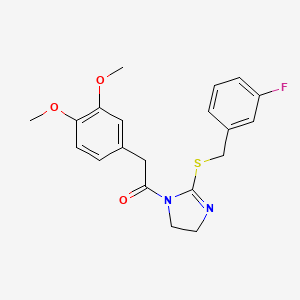
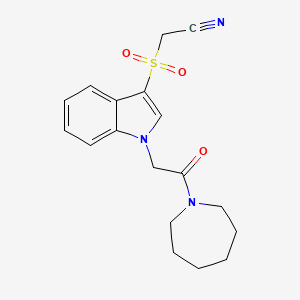
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)
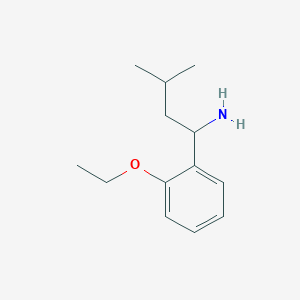
![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)